molecular formula C12H8BrN3 B13680114 6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13680114
M. Wt: 274.12 g/mol
InChI Key: UGGVDORMGCWZKN-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the pyridyl group in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux for 4-6 hours . Another method involves microwave irradiation, which offers a simpler and more efficient approach .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: The imidazo[1,2-a]pyridine scaffold can be further cyclized to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but without the bromine and pyridyl groups.

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the pyridyl group.

    2-(2-Pyridyl)imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom.

Uniqueness

The combination of these functional groups allows for a wider range of chemical modifications and biological activities compared to its analogues .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H

InChI Key

UGGVDORMGCWZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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